(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
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Description
(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H15ClN4O2S and its molecular weight is 350.82. The purity is usually 95%.
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Biological Activity
(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety and a pyrazole functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, anticancer, and antimicrobial applications.
Chemical Structure
The molecular formula of the compound is C18H17ClN2O4S with a molecular weight of 424.9 g/mol. Its structure can be depicted as follows:
Component | Description |
---|---|
Molecular Formula | C18H17ClN2O4S |
Molecular Weight | 424.9 g/mol |
Key Functional Groups | Benzo[d]thiazole, Pyrazole, Carboxamide |
1. Anti-inflammatory Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives containing pyrazole scaffolds have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Anticancer Potential
Research has highlighted the anticancer potential of pyrazole derivatives, including those with benzo[d]thiazole moieties. These compounds have been reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival . The specific compound may interact with multiple biological targets, enhancing its therapeutic efficacy.
3. Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties. Studies on related compounds have demonstrated effectiveness against a range of bacterial strains, indicating that this compound could exhibit similar activity .
The biological activity of this compound is likely attributed to its ability to interact with various biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions due to the presence of aromatic rings in its structure. Computational studies using molecular docking have predicted favorable binding affinities to targets involved in inflammation and cancer pathways .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of pyrazole derivatives, providing insights into their pharmacological profiles:
Properties
IUPAC Name |
N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-19-6-5-11(18-19)14(21)17-15-20(7-8-22-2)12-4-3-10(16)9-13(12)23-15/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELBWEMBVYMUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.